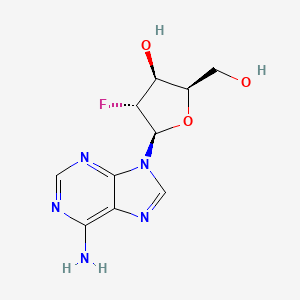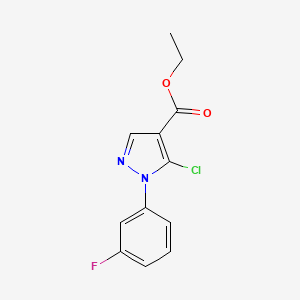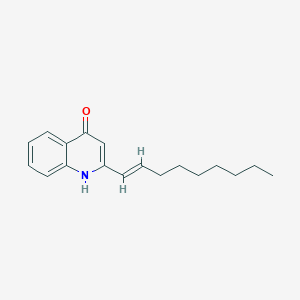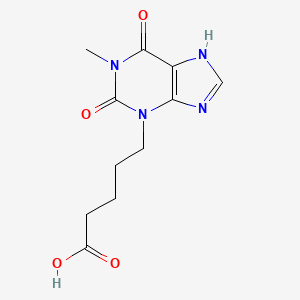![molecular formula C17H26OSi B11849318 1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one CAS No. 922731-33-7](/img/structure/B11849318.png)
1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Methylprop-1-en-1-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with a methylprop-1-en-1-yl group and a trimethylsilyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methylprop-1-en-1-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
1-(2-(2-Methylprop-1-en-1-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
1-(2-(2-Methylprop-1-en-1-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-(2-Methylprop-1-en-1-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the modulation of biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-Methylprop-1-ene: An alkene with a similar methylprop-1-en-1-yl group.
Trimethylsilyl Ethyl Compounds: Compounds containing the trimethylsilyl ethyl group, which imparts unique chemical properties.
Uniqueness
1-(2-(2-Methylprop-1-en-1-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the methylprop-1-en-1-yl and trimethylsilyl ethyl groups allows for versatile chemical transformations and interactions with various molecular targets.
特性
CAS番号 |
922731-33-7 |
|---|---|
分子式 |
C17H26OSi |
分子量 |
274.5 g/mol |
IUPAC名 |
1-[2-(2-methylprop-1-enyl)-6-(2-trimethylsilylethyl)phenyl]ethanone |
InChI |
InChI=1S/C17H26OSi/c1-13(2)12-16-9-7-8-15(17(16)14(3)18)10-11-19(4,5)6/h7-9,12H,10-11H2,1-6H3 |
InChIキー |
JRUFDVLCEQUZLO-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=CC(=C1C(=O)C)CC[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione](/img/structure/B11849240.png)
![6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid](/img/structure/B11849247.png)
![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone](/img/structure/B11849260.png)










